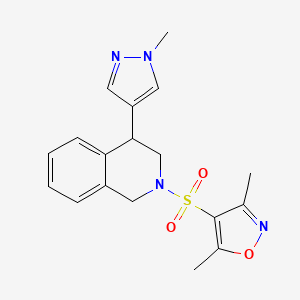
3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" is a complex molecule that appears to incorporate several pharmacophoric elements, such as a pyrazole ring, an isoquinoline moiety, and a sulfonyl group. These structural features are commonly found in compounds with a wide range of bioactivities, including enzyme inhibition properties as seen in sulfonamide and pyrazoline pharmacophores .
Synthesis Analysis
The synthesis of related compounds has been achieved through multi-component reactions and one-pot methods. For instance, a three-component reaction involving N'-(2-alkynylbenzylidene)hydrazide, alkyne, and sulfonyl azide, co-catalyzed by silver triflate and copper(I) bromide, has been used to efficiently generate 2-amino-H-pyrazolo[5,1-a]isoquinolines . Additionally, a one-pot synthesis involving acetylenic esters and SH-acids like 1-methylimidazole-5-thiol in the presence of isoquinoline has been described, which is simple and effective under mild conditions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, 19F NMR, and HRMS spectra. The presence of fluorine atoms and other substituents has been shown to affect the chemical shifts and splitting patterns of protons and carbons, indicating that the molecular structure of the compound would likely exhibit complex NMR characteristics due to its diverse functional groups .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, related compounds with sulfonamide and pyrazoline groups have shown significant inhibitory profiles against enzymes such as acetylcholinesterase and carbonic anhydrase I and II at nanomolar levels . This suggests that the compound may also possess similar properties, potentially making it a candidate for pharmacological evaluation. The presence of multiple substituents and heterocycles in the molecule would also imply a degree of lipophilicity, which could influence its bioavailability and pharmacokinetic profile .
Wissenschaftliche Forschungsanwendungen
Metalation and Electrophilic Quenching
One study focuses on the lateral metalation and electrophilic quenching of isoxazoles, demonstrating a synthetic approach to thioalkyl derivatives, which could be related to the synthesis or functionalization of compounds similar to "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole" (Balasubramaniam, Mirzaei, & Natale, 1990).
Synthesis of Heterocycles
Research on the synthesis of H-pyrazolo[5,1-a]isoquinolines through copper(II)-catalyzed oxidation highlights a methodology that could be applicable to the synthesis of compounds with structural similarities to "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole," showcasing the potential for generating biologically active molecules (Li & Wu, 2011).
Sulfonamide Hybrids
A comprehensive review on sulfonamide hybrids, including those with isoxazole moieties, outlines the vast potential of these compounds in pharmacology, suggesting areas where the compound could find relevance. The review encompasses a variety of pharmacological agents, indicating the structural versatility and potential application of such molecules in developing new therapeutics (Ghomashi et al., 2022).
Novel Synthetic Routes
Studies on the indium(III)-promoted halocyclizations of N-propargylic sulfonylhydrazones leading to pyrazolo[5,1-a]isoquinolines, and efficient multicomponent reactions generating diverse H-pyrazolo[5,1-a]isoquinolines, present innovative synthetic routes that could be adapted for the synthesis or modification of "3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole," highlighting its potential utility in creating complex molecules with significant biological activities (Li et al., 2016) (Chen & Wu, 2010).
Eigenschaften
IUPAC Name |
3,5-dimethyl-4-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-18(13(2)25-20-12)26(23,24)22-10-14-6-4-5-7-16(14)17(11-22)15-8-19-21(3)9-15/h4-9,17H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAROAJZDBHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)isoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

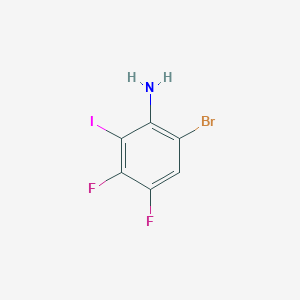
![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
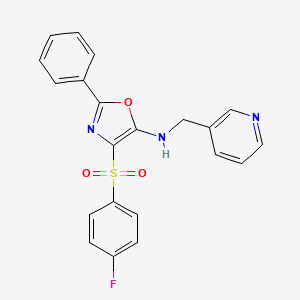
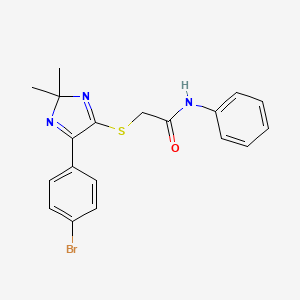
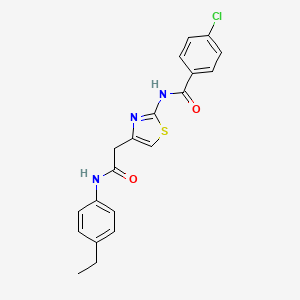
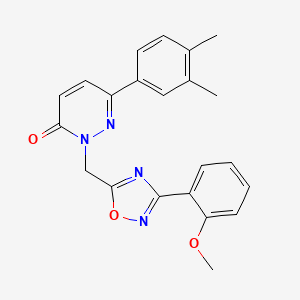
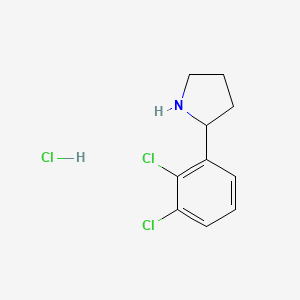
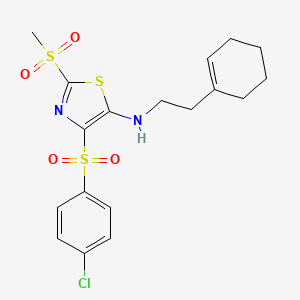
![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)
![N-(2-chlorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2501274.png)
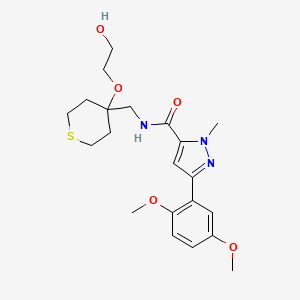
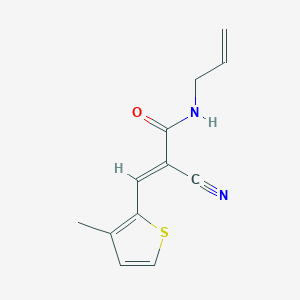
![Rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B2501279.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)